molecular formula C12H9ClF3N3O B2637051 4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-71-6

4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2637051
CAS RN: 338975-71-6
M. Wt: 303.67
InChI Key: WJMPCDZDSDNJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one” is a chemical compound .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has been conducted on the synthesis, spectroscopic, and crystallographic investigations of Schiff base ligands derived from pyrazolone frameworks. For instance, studies on Schiff base ligands like 4-[(1E)-(3,4-dimethoxyphenyl)methylene]amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have been reported, showcasing their preparation and characterization through various spectroscopic techniques and X-ray crystallography. These studies highlight the structural versatility and potential of pyrazolone derivatives in forming complex molecular structures with potential applications in material science and coordination chemistry (Hayvalı, Unver, & Svoboda, 2010).

Biological Activity

Research into pyrazolone derivatives has also explored their biological activities. For instance, the synthesis and antibacterial activities of Schiff base compounds derived from 1-phenyl-3-methyl-4-benzoyl-2-pyrazolin-5-one have been investigated, indicating that these compounds possess significant antibacterial properties against various bacterial strains. This suggests potential applications of pyrazolone derivatives in developing new antibacterial agents (Liu, Chen, Yan, Huang, & Xiong, 2012).

Advanced Materials and Chemical Reactions

Furthermore, studies on the synthesis and characterization of novel pyrazolone derivatives for potential use in advanced materials have been conducted. For example, research on the environmentally benign synthesis of fluorinated pyrazolone derivatives explores their preparation using green chemistry principles and examines their antimicrobial activity, highlighting the compound's utility in both environmental sustainability and pharmaceutical applications (Shelke, Dalvi, Kale, More, Gill, & Karale, 2007).

Potential Applications in Drug Discovery

Additionally, the synthesis of pyrazolone derivatives with specific structural modifications, such as fluorination, has been explored to enhance their biological activity. These modifications aim to develop novel compounds with potential applications in drug discovery, particularly as anticancer agents. Research in this area demonstrates the chemical versatility of pyrazolone derivatives and their potential in medicinal chemistry (Ali, Assiri, Alzahrani, Salem, Shati, Alfaifi, & Elbehairi, 2021).

properties

IUPAC Name

4-[(4-chlorophenyl)methyliminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3O/c13-8-3-1-7(2-4-8)5-17-6-9-10(12(14,15)16)18-19-11(9)20/h1-4,6H,5H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSOREQLUIJAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=CC2=C(NNC2=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.